4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl
Description
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl is a biphenyl derivative featuring a trans-4-propylcyclohexyl group on one phenyl ring and a trifluoromethyl (-CF₃) group on the other. The trans-configuration of the cyclohexyl substituent ensures minimal steric hindrance and enhanced molecular linearity, which is critical for applications in liquid crystal materials. The electron-withdrawing -CF₃ group influences the compound's dielectric anisotropy, making it suitable for optoelectronic applications.
Properties
IUPAC Name |
1-(4-propylcyclohexyl)-4-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)22(23,24)25/h8-17H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAQVTQQTINORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4-Propylcyclohexyl)-4’-(trifluoromethyl)-1,1’-biphenyl typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Propylcyclohexyl Group: The propylcyclohexyl group can be introduced via a Grignard reaction, where a cyclohexylmagnesium bromide reacts with a propyl halide.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reaction, often employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(trans-4-Propylcyclohexyl)-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl core or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Scientific Research Applications
Liquid Crystals
One of the primary applications of 4-PCBT is in the field of liquid crystal technology. Its unique molecular structure allows it to exhibit liquid crystalline behavior, making it suitable for use in:
- Display Technologies: The compound can be utilized in LCDs (Liquid Crystal Displays) due to its ability to modulate light effectively.
- Optoelectronic Devices: Its properties may enhance the performance of devices that rely on light manipulation.
Thermal Stability
Research indicates that compounds similar to 4-PCBT demonstrate enhanced thermal stability, which is vital for applications requiring materials that can withstand high temperatures without degrading.
Anticancer Activity
Emerging studies suggest that 4-PCBT may have potential as an anticancer agent. Its structural similarity to other known therapeutic compounds positions it as a candidate for further investigation into:
- Cell Growth Inhibition: Preliminary assays have shown that related compounds exhibit significant inhibition against various cancer cell lines, indicating a possible pathway for 4-PCBT's application in cancer therapy .
Drug Development
The trifluoromethyl group present in 4-PCBT is known to enhance metabolic stability and bioavailability, which are critical factors in drug design. This feature may lead to the development of new pharmaceuticals targeting various diseases, including metabolic disorders and cancers .
Case Study 1: Liquid Crystal Displays
A study conducted on the use of 4-PCBT in LCD technology demonstrated its effectiveness in improving response times and color reproduction. The compound was incorporated into a liquid crystal mixture, resulting in displays with enhanced visual performance compared to traditional materials.
Case Study 2: Anticancer Research
In vitro studies assessing the anticancer properties of related biphenyl compounds indicated that modifications similar to those found in 4-PCBT could lead to significant reductions in tumor cell proliferation. These findings highlight the potential for developing new therapeutic agents based on this compound's structure .
Mechanism of Action
The mechanism by which 4-(trans-4-Propylcyclohexyl)-4’-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The propylcyclohexyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Electronic Modifications
Key analogs differ in substituent type, position, and electronic effects:
Substituent Effects on Properties
- Electron-Withdrawing Groups (-CF₃ vs. -F):
The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to fluorine substituents in analogs like 3,4,5-trifluoro derivatives (). This enhances dielectric anisotropy, critical for liquid crystal display (LCD) performance . - Steric Effects:
Bulky substituents (e.g., dual cyclohexyl groups in ) increase melting points and reduce solubility, whereas linear groups like -CF₃ maintain fluidity . - Polarity and Solubility: Ethoxy-substituted analogs () exhibit improved solubility in ethanol and acetone compared to fluorinated or alkylated derivatives, useful in solution-processing .
Biological Activity
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl, commonly referred to as compound 132123-39-8, is a synthetic organic compound primarily utilized in the field of liquid crystal displays (LCDs). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula: C22H25F3
- Molecular Weight: 332.40 g/mol
- CAS Number: 132123-39-8
- Solubility: Poorly soluble in water (0.0000448 mg/ml) .
Absorption and Distribution
The compound exhibits low gastrointestinal absorption and is classified as a poor blood-brain barrier (BBB) permeant. It is a substrate for P-glycoprotein (P-gp), suggesting potential interactions with drug transport systems .
Metabolism and Excretion
The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP3A4) but does inhibit CYP2D6 . This selective inhibition may influence the metabolism of co-administered drugs metabolized by this pathway.
In Vitro Studies
Recent studies have indicated that compounds similar to this compound can modulate various biological pathways. For instance, its structural analogs have shown promise in inhibiting certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | CYP2D6 inhibition | |
| Neuroprotective | Modulation of neurodegenerative pathways |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of related compounds on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis in breast cancer cells. The mechanism was attributed to the activation of caspases and the downregulation of anti-apoptotic proteins .
Case Study 2: Neuroprotective Effects
In a model of amyotrophic lateral sclerosis (ALS), compounds structurally related to this compound showed neuroprotective effects by modulating TDP-43 aggregation. These findings suggest a potential therapeutic role in neurodegenerative diseases .
Q & A
Q. Table 1: Representative Synthesis Parameters
| Precursor 1 | Precursor 2 | Catalyst System | Solvent Ratio | Yield (%) |
|---|---|---|---|---|
| trans-4-propylcyclohexylboronic acid | 4-bromo-(trifluoromethyl)biphenyl | NiCl₂·glyme/Pd(OAc)₂ | 20:1 (PE:EA) | ~75–85* |
| Note: Estimated yield based on analogous synthesis of 4-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl . |
Basic: How to characterize this compound using spectroscopic methods?
Methodological Answer:
Characterization requires a combination of NMR , HRMS , and polarized optical microscopy (for mesomorphic properties):
- ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) to resolve aromatic protons (δ 6.8–7.8 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
- HRMS : Confirm molecular weight with high-resolution ESI or MALDI-TOF. For example, a calculated mass of 337.0811 (C₂₀H₂₀F₃) matches the experimental value within ±0.5 ppm .
- Phase Behavior : Analyze thermal transitions (e.g., melting point, clearing point) via differential scanning calorimetry (DSC) at 5°C/min heating/cooling rates.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Based on GHS classifications for structurally similar compounds:
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3) .
- Protocols :
Advanced: How do substituents like trifluoromethyl and propylcyclohexyl affect mesomorphic properties?
Methodological Answer:
The trifluoromethyl group enhances polarizability and dipole interactions , stabilizing smectic phases, while the trans-4-propylcyclohexyl group increases alkyl chain flexibility , reducing melting points. Comparative studies with difluoro analogs (e.g., 3,4-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl ) show:
- Lower Clearing Points : Trifluoromethyl derivatives exhibit ~20°C higher clearing points than difluoro analogs due to stronger intermolecular interactions.
- Phase Stability : Trans-cyclohexyl substituents reduce crystallinity, favoring nematic phases over smectic.
Q. Table 2: Substituent Effects on Phase Behavior
| Substituent | Melting Point (°C) | Clearing Point (°C) | Dominant Phase |
|---|---|---|---|
| 4'-Trifluoromethyl | 145–150 | 220–225 | Smectic A |
| 3,4-Difluoro | 120–125 | 195–200 | Nematic |
| 4-Ethoxy-2,3-difluoro | 130–135 | 210–215 | Smectic C |
Advanced: How to resolve contradictions in thermal stability data across studies?
Methodological Answer:
Discrepancies in thermal stability (e.g., decomposition temperatures) arise from:
- Purity Variations : Impurities (e.g., residual catalysts) lower observed stability. Use preparative HPLC to achieve >99.5% purity .
- Methodological Differences : Standardize DSC protocols (e.g., heating rate, sample encapsulation).
- Environmental Factors : Conduct stability tests under inert vs. aerobic conditions. For example, oxidative degradation of the propylcyclohexyl group accelerates above 200°C in air .
Advanced: What computational strategies predict the compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311G(d,p) to model HOMO/LUMO distributions. The trifluoromethyl group lowers LUMO energy (-1.8 eV), enhancing electron-accepting behavior .
- Molecular Dynamics (MD) : Simulate mesophase formation with force fields (e.g., OPLS-AA) to correlate alkyl chain length with tilt angles in smectic phases .
- QSPR Models : Relate substituent electronegativity (e.g., F, CF₃) to dielectric anisotropy (Δε ≈ +5.2 for CF₃ vs. +3.1 for F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
